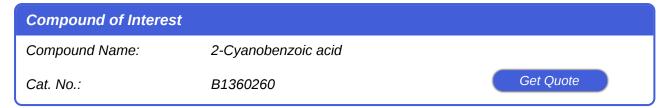


Unveiling the Solid-State Architecture of 2-Cyanobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **2-cyanobenzoic acid**, a versatile intermediate in the pharmaceutical and agrochemical industries. A comprehensive understanding of its solid-state architecture is crucial for predicting its physical properties, stability, and behavior in various formulation and synthesis processes. This document summarizes the key crystallographic data, details the experimental procedures for its determination, and visualizes the critical molecular interactions that govern its crystalline form.

Crystallographic Data Summary

The crystal structure of **2-cyanobenzoic acid** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c. The asymmetric unit contains a single molecule of **2-cyanobenzoic acid**. The detailed crystallographic data and data collection parameters are presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 2-Cyanobenzoic Acid



Parameter	Value
Empirical Formula	C ₈ H ₅ NO ₂
Formula Weight	147.13
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P21/C
Unit Cell Dimensions	
a	13.567(3) Å
b	3.869(1) Å
С	13.678(3) Å
α	90°
β	114.34(3)°
У	90°
Volume	654.4(3) Å ³
Z	4
Density (calculated)	1.493 Mg/m³
Absorption Coefficient	0.110 mm ⁻¹
F(000)	304
Data Collection	
Diffractometer	Bruker SMART APEX
Theta range for data collection	2.15 to 26.37°
Index ranges	-16≤h≤16, -4≤k≤4, -17≤l≤15
Reflections collected	5869



Independent reflections	1340 [R(int) = 0.045]
Refinement	
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	1340 / 0 / 100
Goodness-of-fit on F ²	1.053
Final R indices [I>2sigma(I)]	R1 = 0.041, wR2 = 0.109
R indices (all data)	R1 = 0.057, wR2 = 0.121
Largest diff. peak and hole	0.19 and -0.19 e.Å ⁻³

Molecular Geometry

The molecular structure of **2-cyanobenzoic acid** consists of a benzene ring substituted with a carboxylic acid group and a cyano group at adjacent positions. The geometric parameters, including selected bond lengths, bond angles, and torsion angles, are summarized in Tables 2, 3, and 4, respectively. These values are within the expected ranges and are consistent with the structure of similar aromatic carboxylic acids.

Table 2: Selected Bond Lengths (Å)



Atom 1	Atom 2	Length
C1	C2	1.402(2)
C1	C6	1.388(2)
C1	C7	1.485(2)
C2	C3	1.381(2)
C2	C8	1.439(2)
C3	C4	1.383(2)
C4	C5	1.381(2)
C5	C6	1.385(2)
C7	O1	1.216(2)
C7	O2	1.314(2)
C8	N1	1.145(2)

Table 3: Selected Bond Angles (°)



Atom 1	Atom 2	Atom 3	Angle
C6	C1	C2	119.0(1)
C6	C1	C7	118.9(1)
C2	C1	C7	122.1(1)
C3	C2	C1	120.4(1)
C3	C2	C8	118.9(1)
C1	C2	C8	120.7(1)
C2	C3	C4	120.1(2)
C5	C4	C3	119.8(2)
C4	C5	C6	120.5(2)
C1	C6	C5	120.2(2)
O1	C7	O2	122.9(1)
O1	C7	C1	122.3(1)
O2	C7	C1	114.8(1)
N1	C8	C2	178.6(2)

Table 4: Selected Torsion Angles (°)



Atom 1	Atom 2	Atom 3	Atom 4	Angle
C6	C1	C2	C3	-0.1(2)
C7	C1	C2	C3	179.3(1)
C6	C1	C2	C8	179.3(1)
C7	C1	C2	C8	-1.3(2)
C1	C2	C3	C4	0.2(2)
C8	C2	C3	C4	-179.2(2)
C2	C3	C4	C5	-0.1(2)
C3	C4	C5	C6	-0.1(2)
C2	C1	C6	C5	0.1(2)
C7	C1	C6	C5	-179.3(2)
C4	C5	C6	C1	0.0(2)
C6	C1	C7	01	15.1(2)
C2	C1	C7	01	-164.2(2)
C6	C1	C7	O2	-165.2(1)
C2	C1	C7	O2	15.5(2)

Experimental Protocols Synthesis of 2-Cyanobenzoic Acid

A common laboratory-scale synthesis of **2-cyanobenzoic acid** involves the oxidation of 2-cyanotoluene. A typical protocol is as follows:

• Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 2-cyanotoluene is suspended in a solution of potassium permanganate in water.



- Oxidation: The mixture is heated to reflux with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography.
- Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the manganese dioxide precipitate is removed by filtration.
- Acidification and Isolation: The filtrate is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 2-cyanobenzoic acid.
- Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or water.



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A representative workflow for the synthesis of **2-cyanobenzoic acid**.

Single-Crystal X-ray Diffraction

The crystal structure of **2-cyanobenzoic acid** was determined using the following experimental procedure:

- Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of 2-cyanobenzoic acid in an appropriate solvent.
- Data Collection: A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected at room temperature using a Bruker SMART APEX CCD area-detector diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A series of ω and φ scans were performed to collect a complete dataset.
- Data Processing: The collected diffraction images were processed using the SMART and SAINT software packages for data reduction and integration. An empirical absorption



correction was applied using SADABS.

• Structure Solution and Refinement: The crystal structure was solved by direct methods using the SHELXS program and refined by full-matrix least-squares on F² using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.



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A generalized workflow for single-crystal X-ray diffraction analysis.

Supramolecular Assembly and Intermolecular Interactions

In the crystalline state, molecules of **2-cyanobenzoic acid** are linked by intermolecular hydrogen bonds involving the carboxylic acid groups. Specifically, the hydroxyl group of one molecule acts as a hydrogen-bond donor to the carbonyl oxygen atom of an adjacent molecule, forming a classic carboxylic acid dimer motif with an R²₂(8) graph-set notation. These dimers are further connected into chains along the b-axis. The details of the hydrogen bonding geometry are provided in Table 5.

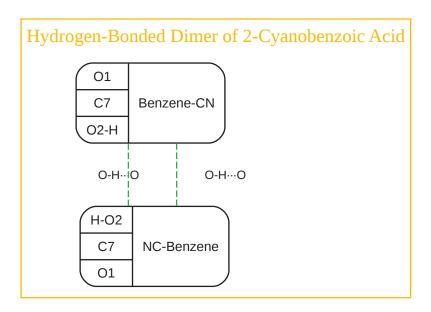
Table 5: Hydrogen Bond Geometry (Å, °)

D—H···A	d(D—H)	d(H···A)	d(D···A)	<(DHA)
O2—H2A···O1 ⁱ	0.82	1.82	2.637(2)	175

Symmetry code: (i) -x+1, -y+1, -z+1



These hydrogen bonding interactions are the primary forces governing the packing of the molecules in the crystal lattice, leading to a stable three-dimensional supramolecular architecture.



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Schematic of the intermolecular hydrogen bonding forming a centrosymmetric dimer.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of **2-cyanobenzoic acid**, based on single-crystal X-ray diffraction data. The quantitative data on unit cell dimensions, molecular geometry, and intermolecular hydrogen bonding offer valuable insights for professionals in drug development and materials science. The described experimental protocols for synthesis and crystallographic analysis serve as a practical reference for further research and application of this important chemical compound. The robust hydrogen-bonded dimer motif is a key feature of its solid-state structure, influencing its physicochemical properties.

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